2-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-1H-benzo[d]imidazole
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Overview
Description
2-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-1H-benzo[d]imidazole is a heterocyclic compound that features both imidazole and benzimidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst to form the benzimidazole ring. Subsequently, the imidazole ring is introduced through a cyclization reaction involving an appropriate dihydroimidazole precursor .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the production .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .
Scientific Research Applications
2-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-1H-benzo[d]imidazole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.
Industry: The compound is utilized in the production of dyes, pigments, and advanced materials
Mechanism of Action
The mechanism of action of 2-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol
- 2-(2-Hydroxyphenyl)-2-imidazoline
- o-2-Imidazolin-2-yl-phenol
Uniqueness
2-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-1H-benzo[d]imidazole is unique due to its dual ring structure, which imparts distinct chemical and biological properties. This duality allows it to participate in a wider range of chemical reactions and interact with various biological targets compared to simpler imidazole or benzimidazole compounds .
Properties
CAS No. |
14483-91-1 |
---|---|
Molecular Formula |
C11H12N4 |
Molecular Weight |
200.245 |
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)-6-methyl-1H-benzimidazole |
InChI |
InChI=1S/C11H12N4/c1-7-2-3-8-9(6-7)15-11(14-8)10-12-4-5-13-10/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
WZPLUFLCMFCCRA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=NCCN3 |
Synonyms |
Benzimidazole, 2-(2-imidazolin-2-yl)-5-methyl- (8CI) |
Origin of Product |
United States |
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